7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Medicinal chemistry Drug-likeness Lipophilicity

Generic pyrazolo[1,5-a]pyrimidine building blocks often lack the polarity required for optimal fragment solubility, leading to assay interference in kinase screening cascades. This 7-methyl-5-oxo derivative resolves that issue through a computed XLogP3 of -0.4 and two hydrogen-bond donors, delivering superior aqueous solubility over non-oxo analogs. - Provides a pre-validated ATP-site hinge-binding motif cited in IRAK4 and Trk inhibitor patents. - The 3-carboxylic acid handle enables rapid amide coupling or esterification for parallel SAR expansion. - Elevated TPSA (87.46 Ų) supports peripheral target selectivity by reducing CNS penetration.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Cat. No. B13282382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C(C=NN12)C(=O)O
InChIInChI=1S/C8H7N3O3/c1-4-2-6(12)10-7-5(8(13)14)3-9-11(4)7/h2-3H,1H3,(H,10,12)(H,13,14)
InChIKeyWTKDTQCUEHVDAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Kinase Library Scaffold


7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1603313-37-6) is a fused N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor discovery [1]. It features a 5‑oxo group that introduces a hydrogen‑bond donor/acceptor motif and a 7‑methyl substituent that modulates lipophilicity, distinguishing it from the unsubstituted core and the non‑oxo 7‑methyl analog [2]. These structural elements confer quantifiable differences in computed physicochemical properties that directly impact lead‑likeness, solubility, and downstream synthetic versatility in medicinal chemistry programs targeting kinases, GPCRs, and antiviral pathways [3].

Kinase-focused fragment library synthesis with pre-validated hinge-binding scaffold
Reported lower predicted lipophilicity supports solubility screening
Additional hydrogen-bond donor enables hinge-region interaction studies

7-Methyl-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid vs. Simpler Analogs


The presence of both the 5‑oxo and 7‑methyl groups creates a unique physicochemical profile that cannot be replicated by the more common 7‑methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (lacking the 5‑oxo) or the 5‑oxo-4H,5H‑pyrazolo[1,5-a]pyrimidine‑3‑carboxylic acid (lacking the 7‑methyl) [1][2]. Computed XLogP3 values differ by 0.7 log units between the target compound and its closest non‑oxo analog, while the hydrogen‑bond donor count doubles, directly affecting solubility, permeability, and protein‑ligand interaction profiles [3]. In kinase‑focused libraries, such subtle structural variations have been shown to shift selectivity windows and metabolic stability, making generic substitution a risk for hit‑to‑lead progression [4].

Non‑oxo analog
Lacks the 5‑oxo group; hydrogen-bond donor count and lipophilicity differ, which may shift solubility and protein‑ligand interaction profiles.
Des‑methyl analog
Missing the 7‑methyl substituent; hydrophobic packing in kinase ATP‑binding pockets may not replicate, potentially altering selectivity windows.

7-Methyl-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Quantitative Differentiation


Lipophilicity Reduction vs. Non-Oxo Analog

The target compound exhibits an XLogP3 of −0.4, compared to +0.3 for the non‑oxo analog 7‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid (CID 24688453) [1][2]. This 0.7 log unit decrease indicates significantly higher hydrophilicity, which is associated with improved aqueous solubility and reduced non‑specific protein binding [3].

Lipophilicity (XLogP3)
Reported
−0.4 (target) vs. +0.3 (non‑oxo analog); Δ = −0.7
Supports solubility screening and lead-like profile review
Computed XLogP3, PubChem 2025
Medicinal chemistry Drug-likeness Lipophilicity

Enhanced Hydrogen-Bond Donor Capacity

The target compound possesses two hydrogen‑bond donor (HBD) groups versus one for 7‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid [1][2]. This doubling of HBD count can enhance binding affinity through additional polar interactions while also influencing membrane permeability, making it a pivotal differentiator for structure‑based design [3].

H‑Bond Donor Count
Reported
2 (target) vs. 1 (non‑oxo analog); +1 HBD
Additional polar interaction point supports hinge-binding design
Computed Cactvs, PubChem 2025
Lead-likeness Drug design Physicochemical profiling

Elevated Topological Polar Surface Area

The topological polar surface area (TPSA) of the target compound is 87.46 Ų , compared to approximately 68–72 Ų for the non‑oxo analog and 63 Ų for the parent pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid [1][2]. The increase is driven by the 5‑oxo group and places the compound closer to the 140 Ų threshold for oral bioavailability, suggesting a balanced permeability–solubility profile.

Polar Surface Area
Class-level
87.46 Ų (target) vs. ~68–72 Ų (non‑oxo analog); +15–24 Ų
Supports permeability-solubility balance profiling
Vendor and PubChem computed TPSA
ADME prediction Permeability Physicochemical differentiation

Molecular Weight Differentiation

The molecular weight of 193.16 g/mol for the target compound [1] is 16 g/mol higher than the non‑oxo analog (177.16 g/mol) [2] and 30 g/mol higher than the parent scaffold (163.13 g/mol) [3]. While all three fall within the Lipinski ‘Rule of 5’ space, the incremental mass reflects the presence of the 5‑oxo group and shifts calculated log S and molar refractivity values, affecting formulation behavior.

Molecular Weight
Reported
193.16 g/mol (target) vs. 177.16 (non‑oxo) and 163.13 (parent)
Informs formulation strategy and solid‑state property review
PubChem computed mass
Drug-likeness Physicochemical property Fractional solubility

7-Methyl-5-oxo Motif in Kinase SAR

Extensive SAR studies on pyrazolo[1,5‑a]pyrimidine derivatives demonstrate that a 7‑methyl substituent consistently improves hydrophobic packing in kinase ATP‑binding pockets, while the introduction of a 5‑oxo group contributes additional hydrogen‑bonding interactions with the hinge region [1]. Although direct head‑to‑head IC₅₀ data for the free carboxylic acid are not available, the combined 7‑methyl‑5‑oxo motif appears in multiple patented kinase inhibitor series (Trk, IRAK4, CDK) where it is associated with nanomolar potency, whereas the des‑methyl or des‑oxo analogs show weaker activity [2][3].

Kinase SAR Context
Class-level
7‑Methyl‑5‑oxo motif present in potent Trk/IRAK4 inhibitor series; des‑methyl/des‑oxo analogs show reduced potency
Supports kinase library design; direct scaffold activity data not available
Patent and journal SAR trends
Kinase inhibition Structure-activity relationship Fragment-based drug design

Direct Comparative Data Limitations

A systematic search of the primary literature and patent databases reveals that no published study has performed a direct head‑to‑head quantitative comparison of 7‑methyl‑5‑oxo‑4H,5H‑pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid with its analogs in an identical assay system. The physicochemical distinctions documented above provide the most robust procurement‑relevant differentiation currently available [1][2][3]. Users requiring target‑specific biological benchmarking are encouraged to request custom comparative profiling from vendors or to incorporate the compound into internal biochemical panel screens alongside the identified comparators.

Comparative Data Gap
Data to verify
No published head‑to‑head biological comparison with analogs
Highlights need for bespoke comparative profiling in target assays
Literature and patent search up to April 2025
Data gap Procurement guidance Assay benchmarking

7-Methyl-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Procurement Scenarios


Kinase-Focused Fragment Library Synthesis

When constructing a fragment library targeting the ATP‑binding site of kinases, the 7‑methyl‑5‑oxo motif provides a pre‑validated hinge‑binding scaffold [1]. Its lower XLogP3 (−0.4 vs. +0.3 for the non‑oxo analog) and additional HBD (2 vs. 1) enhance solubility and offer an extra polar interaction point, making it a superior starting fragment over simpler pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acids [2][3].

Peripherally Restricted Lead Generation

The elevated TPSA of 87.46 Ų relative to the non‑oxo analog (~68–72 Ų) positions this compound as a candidate for programs where reduced CNS penetration is desired [1]. Procurement for lead‑generation campaigns targeting peripheral inflammatory or metabolic kinases can leverage this property to bias early hit selection toward low‑brain‑exposure chemotypes [2].

Synthetic Intermediate for IRAK4/Trk Inhibitors

Patents describing IRAK4 and Trk kinase inhibitors frequently incorporate the 7‑methyl‑5‑oxo‑pyrazolo[1,5‑a]pyrimidine core [1][2]. Obtaining the 3‑carboxylic acid building block enables rapid diversification via amide coupling or esterification, supporting medicinal chemistry efforts that require systematic exploration of the solvent‑exposed region of the kinase active site [3].

Physicochemical Comparator for Formulation Studies

The compound's distinct lipophilicity (XLogP3 −0.4) and molecular weight (193.16 g/mol) relative to its analogs [1][2] make it a valuable comparator in formulation screens aimed at understanding the impact of a single oxygen‑for‑carbon substitution on solubility, dissolution rate, and solid‑state stability [3].

Application
Selection Property
Validation Focus
Kinase-focused fragment library synthesis
Lower predicted lipophilicity and additional hydrogen-bond donor
Solubility and hinge-binding interaction profiling
Peripherally restricted lead generation screening
Elevated TPSA supports reduced CNS penetration assessment
Permeability and brain exposure endpoint review
Synthetic intermediate for IRAK4/Trk inhibitor programs
Precedented kinase hinge-binding motif
Kinase panel selectivity screening
Physicochemical comparator for formulation studies
Distinct lipophilicity and molecular weight vs. simpler analogs
Solubility and solid‑state stability comparison
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